3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone
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Overview
Description
3,9-Diazabicyclo[421]nonan-3-yl(2-methylfuran-3-yl)methanone is a complex organic compound that belongs to the class of bicyclic amines and furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone typically involves multistep organic reactions. One common approach is the [3+2] cycloaddition reaction, which involves the combination of azomethine ylides, aldehydes, and activated alkenes[_{{{CITATION{{{1{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 .... This reaction is followed by reduction and lactamization steps to form the bicyclic structure[{{{CITATION{{{_1{[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo4.2.1 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable building block for various organic reactions.
Biology
In biological research, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanol
Uniqueness
3,9-Diazabicyclo[421]nonan-3-yl(2-methylfuran-3-yl)methanone is unique due to its specific structural features, such as the presence of the bicyclic amine and the furan ring
Properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-3-yl-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-12(5-7-17-9)13(16)15-6-4-10-2-3-11(8-15)14-10/h5,7,10-11,14H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHNNPFFRYNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC3CCC(C2)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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